molecular formula C9H15NO2 B592257 Tert-butyl 3-methyleneazetidine-1-carboxylate CAS No. 934664-41-2

Tert-butyl 3-methyleneazetidine-1-carboxylate

Cat. No. B592257
Key on ui cas rn: 934664-41-2
M. Wt: 169.224
InChI Key: MECAHFSQQZQZOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08580962B2

Procedure details

To a suspension of methyltriphenylphosphonium bromide (1.56 g, 4.37 mmol) in 30 mL of Et2O stirred at 0° C. was added potassium tert-butylate (0.459 g, 4.09 mmol). After 0.5 h the cold bath was removed and the mixture was stirred for 1 h at r.t. Afterwards, it was cooled off in water-ice bath, and 3-oxo-azetidine-1-carboxylic acid tert-butyl ester (500 mg, 2.92 mmol) was added. The cold bath was removed. After overnight resting, the reaction mixture was quenched with a saturated solution of NH4Cl in water, extracted with Et2O, dried on Na2SO4, evaporated to dryness in vacuo, dissolvent. The residual crude was purified by automated flash chromatography (SP1®TM-Biotage; gradient Petroleum Ether-Acetone from 10:0 to 7:3) to give the title compound (426 mg) as a dense colourless oil. Yield: 86.2%
Quantity
0.459 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
1.56 g
Type
catalyst
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
86.2%

Identifiers

REACTION_CXSMILES
[CH3:1]C([O-])(C)C.[K+].[C:7]([O:11][C:12]([N:14]1[CH2:17][C:16](=O)[CH2:15]1)=[O:13])([CH3:10])([CH3:9])[CH3:8]>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.CCOCC>[CH2:1]=[C:16]1[CH2:17][N:14]([C:12]([O:11][C:7]([CH3:10])([CH3:9])[CH3:8])=[O:13])[CH2:15]1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0.459 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Step Two
Name
Quantity
500 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(C1)=O
Step Three
Name
Quantity
1.56 g
Type
catalyst
Smiles
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 0.5 h the cold bath was removed
Duration
0.5 h
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 h at r.t
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
Afterwards, it was cooled off in water-ice bath
CUSTOM
Type
CUSTOM
Details
The cold bath was removed
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with a saturated solution of NH4Cl in water
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O
CUSTOM
Type
CUSTOM
Details
dried on Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
dissolvent
CUSTOM
Type
CUSTOM
Details
The residual crude was purified by automated flash chromatography (SP1®TM-Biotage; gradient Petroleum Ether-Acetone from 10:0 to 7:3)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C=C1CN(C1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 426 mg
YIELD: PERCENTYIELD 86.2%
YIELD: CALCULATEDPERCENTYIELD 86.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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